molecular formula C20H13Cl2N3O2 B1680239 NSC659000 CAS No. 139449-81-3

NSC659000

Cat. No.: B1680239
CAS No.: 139449-81-3
M. Wt: 398.2 g/mol
InChI Key: JAVHQDGHLLPLMT-RUDMXATFSA-N
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Description

NSC659000 is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC659000 typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and oxazole groups. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling agents, such as palladium catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

NSC659000 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone compounds.

Scientific Research Applications

NSC659000 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC659000 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Compounds: Molecules containing chlorophenyl groups with varying functional groups.

    Oxazole Derivatives: Compounds with oxazole rings and different substituents.

Uniqueness

NSC659000 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139449-81-3

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one

InChI

InChI=1S/C20H13Cl2N3O2/c1-12-10-19(27-24-12)25-18(9-4-13-2-5-14(21)6-3-13)23-17-11-15(22)7-8-16(17)20(25)26/h2-11H,1H3/b9-4+

InChI Key

JAVHQDGHLLPLMT-RUDMXATFSA-N

SMILES

CC1=NOC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=NOC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NOC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C=CC4=CC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC659000;  NSC-659000;  NSC 659000.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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